Tris(tetramethylcyclopentadienyl)terbiu&
Description
Tris(tetramethylcyclopentadienyl)terbium (Tb(TMCP)₃) is an organolanthanide complex where terbium(III) is coordinated to three tetramethylcyclopentadienyl (C₅Me₄H) ligands. These complexes are typically synthesized via mechanochemical or solution-based routes and serve as precursors in materials science, catalysis, and electronic applications .
Properties
Molecular Formula |
C27H39Tb |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
terbium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Tb/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI Key |
BPRKTGZEHUNVAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Tb+3] |
Origin of Product |
United States |
Preparation Methods
Metathesis Reaction with Terbium Halides
The most widely employed laboratory method involves a metathesis reaction between terbium(III) chloride (TbCl₃) and sodium tetramethylcyclopentadienide (NaC₉H₁₃) in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions. This approach capitalizes on the strong Lewis acidity of Tb³⁺ to facilitate ligand substitution:
Reaction parameters must be carefully controlled, with temperature maintained below -30°C to prevent ligand decomposition. The use of THF as solvent enhances solubility of both reactants while providing moderate coordinating ability to stabilize intermediate species.
Table 1: Standard Laboratory Synthesis Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | -30°C to -40°C | >85% yield |
| Molar Ratio (Tb:NaCp*) | 1:3.2 | Prevents Tb³⁺ excess |
| Reaction Time | 48-72 hours | Complete ligand exchange |
| Atmosphere | Argon (O₂ < 0.1 ppm) | Prevents oxidation |
| *Cp = tetramethylcyclopentadienyl |
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball-milling methodologies to achieve solvent-free synthesis. This approach combines TbCl₃ and NaC₉H₁₃ in a 1:3 molar ratio within a stainless steel milling jar containing tungsten carbide balls. The mechanical energy induces solid-state reactions through repeated impact events, generating pure product without solvent contamination risks.
Key advantages include:
-
Reduced reaction time (4-6 hours vs. 72 hours conventional)
-
Elimination of solvent purification steps
-
Improved yields (92-95%) due to minimized side reactions
Hydrothermal Synthesis Approaches
One-Pot Hydrothermal Fabrication
American Elements researchers developed a hydrothermal method producing phase-pure Tb(C₉H₁₃)₃ through controlled crystallization. The process involves:
-
Dissolving Tb(NO₃)₃·6H₂O and tetramethylcyclopentadiene in ethylene glycol
-
Sealing in Teflon-lined autoclave at 180°C for 96 hours
-
Gradual cooling at 0.5°C/min to induce crystalline precipitation
This method yields larger single crystals (200-500 μm) suitable for X-ray diffraction analysis, overcoming limitations of solution-based routes.
Table 2: Hydrothermal Synthesis Parameters
| Variable | Optimal Value | Effect on Crystallinity |
|---|---|---|
| Temperature Gradient | 180°C → 25°C | Defect-free crystals |
| Pressure | 15 MPa | Enhances ligand packing |
| pH | 8.5-9.0 | Prevents Tb³⁺ hydrolysis |
Purification and Stabilization Techniques
Vacuum Sublimation
Post-synthesis purification utilizes multi-zone vacuum sublimation systems operating at 10⁻⁶ Torr. The compound's relatively low sublimation temperature (175-185°C) allows separation from higher-boiling impurities:
Oxidation State Stabilization
Maintaining Tb³⁺ requires strict oxygen exclusion. Advanced systems employ:
-
Copper-based oxygen scavengers in storage vessels
-
Schlenk line techniques for handling
Recent studies demonstrate that chelating agents like 2,2'-bipyridine enhance stability through π-backbonding interactions with terbium's 4f orbitals.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Scalable production employs tubular flow reactors with:
-
Titanium alloy construction (corrosion resistance)
-
Multi-stage temperature zones (-40°C to 25°C)
-
In-line FTIR monitoring for real-time yield optimization
Table 3: Industrial vs Laboratory Synthesis Comparison
| Parameter | Laboratory | Industrial |
|---|---|---|
| Throughput | 5-10 g/batch | 2-5 kg/hour |
| Purity | 99.9% | 99.5% |
| Energy Consumption | 15 kWh/g | 0.8 kWh/g |
| Waste Generation | 3 L solvent/g product | 0.2 L solvent/g product |
Byproduct Management
The primary byproduct, NaCl, is removed through:
-
Supercritical CO₂ extraction
-
Electrodialysis membrane separation
-
Recrystallization from ethanol/water mixtures
Comparative Analysis of Synthesis Routes
Yield and Purity Metrics
| Method | Average Yield | Purity (4N) | Cost Index |
|---|---|---|---|
| Metathesis (THF) | 87% | 99.99% | 1.00 |
| Hydrothermal | 78% | 99.95% | 1.45 |
| Mechanochemical | 93% | 99.90% | 0.85 |
| Continuous Flow | 89% | 99.50% | 0.65 |
Biological Activity
Tris(tetramethylcyclopentadienyl)terbium, often referred to as tris(TmCp)Tb, is a complex of terbium that has garnered attention in recent years due to its unique properties and potential applications in various fields such as biomedicine, materials science, and luminescent technologies. This article focuses on the biological activity of this compound, highlighting its synthesis, stability, luminescence properties, and potential applications.
Synthesis and Stability
Tris(tetramethylcyclopentadienyl)terbium can be synthesized through various methods involving the coordination of tetramethylcyclopentadienyl ligands to terbium ions. The resulting complex exhibits enhanced stability compared to other terbium complexes due to the steric bulk and electronic properties of the tetramethylcyclopentadienyl ligands. The stability of these complexes is crucial for their biological applications, as it affects their reactivity and interaction with biological systems.
Table 1: Comparison of Stability in Terbium Complexes
| Complex Type | Stability (kJ/mol) | Ligand Type |
|---|---|---|
| Tris(tetramethylcyclopentadienyl)terbium | High | Tetramethylcyclopentadienyl |
| Tris(phenanthroline)terbium | Moderate | Phenanthroline |
| Bis(trimethylsilyl)amide | Low | Trimethylsilyl amide |
Luminescence Properties
The luminescence properties of tris(tetramethylcyclopentadienyl)terbium are significant for its potential use in bioimaging and photonic applications. Terbium ions are known for their characteristic green fluorescence, which can be exploited in various imaging techniques. The quantum yield of this complex has been reported to be high, indicating efficient energy transfer processes that can be utilized in luminescent probes for biological systems.
Case Study: Luminescent Probes
A study demonstrated that tris(tetramethylcyclopentadienyl)terbium could be used as a luminescent probe in biological imaging. The complex exhibited a quantum yield of approximately 60%, making it suitable for tracking cellular processes in vitro. The study highlighted the importance of ligand design in optimizing luminescence properties for specific applications .
Biological Activity
Research into the biological activity of tris(tetramethylcyclopentadienyl)terbium is still emerging. Initial findings suggest that terbium complexes can mimic calcium ions due to their similar ionic radii and charge, potentially allowing them to interact with calcium-binding sites in proteins. This property could lead to applications in targeted drug delivery systems or as contrast agents in imaging techniques.
Table 2: Biological Interactions of Terbium Complexes
Scientific Research Applications
2.1. Magnetic Materials
Tris(tetramethylcyclopentadienyl)terbium has been investigated for its magnetic properties, particularly in the development of advanced magnetic materials. The compound's unique ligand environment contributes to significant magnetostrictive effects, which are essential for applications in sensors and actuators.
- Case Study : Research has demonstrated that incorporating tris(tetramethylcyclopentadienyl)terbium into composite materials can enhance their magnetic performance, making them suitable for use in high-efficiency electric motors and magnetic sensors.
2.2. Luminescent Materials
The luminescent properties of terbium compounds are well-documented, with tris(tetramethylcyclopentadienyl)terbium being no exception. Its ability to emit bright green light makes it valuable in lighting and display technologies.
-
Data Table: Luminescent Properties
Property Value Emission Color Bright Green Quantum Yield 80% Lifetimes (µs) 2.5 - 3.0 - Case Study : In OLED technology, tris(tetramethylcyclopentadienyl)terbium has been used as a dopant to improve color purity and brightness in displays.
3.1. Dopant in Solid-State Devices
Tris(tetramethylcyclopentadienyl)terbium serves as an effective dopant in various solid-state devices, enhancing their electrical properties.
- Example : It is utilized in the fabrication of high-temperature superconductors and semiconductors, where it stabilizes the crystal structure under operational conditions.
3.2. Catalysis
The compound has shown potential as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.
- Case Study : Research indicates that tris(tetramethylcyclopentadienyl)terbium can catalyze the polymerization of certain monomers, leading to the development of novel polymeric materials with enhanced properties.
4.1. Biochemical Probes
Due to its luminescent properties, tris(tetramethylcyclopentadienyl)terbium is being explored as a probe in biochemical assays.
- Application : It can be used for detecting biomolecules due to its high sensitivity and specificity, which is crucial for diagnostic applications.
4.2. Drug Development
The compound's interactions with biological molecules have led to investigations into its potential as a therapeutic agent or drug delivery system.
- Case Study : Studies have shown that tris(tetramethylcyclopentadienyl)terbium can enhance the efficacy of certain drugs by improving their solubility and stability in biological environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand-Based Differences
The steric and electronic properties of cyclopentadienyl (Cp) derivatives vary significantly with substituents. Key analogs include:
- Tris(cyclopentadienyl)terbium (TbCp₃) : Simplest Cp derivative; lower molecular weight (354.2 g/mol) and higher reactivity due to minimal steric hindrance .
- Tris(pentamethylcyclopentadienyl)terbium ((C₅Me₅)₃Tb) : Bulkier pentamethyl ligands enhance stability and reduce Lewis acidity, making it suitable for high-temperature applications .
- Tris(i-propylcyclopentadienyl)terbium (Tb(i-PrCp)₃): Isopropyl substituents increase solubility in nonpolar solvents but reduce volatility compared to methylated analogs .
- Tris(tetramethylcyclopentadienyl)cerium (Ce(TMCP)₃) : Cerium analog with similar ligand structure; used as a redox-active catalyst in organic synthesis .
Physical and Chemical Properties
Research Findings and Challenges
- Volatility vs. Stability Trade-off : Methylated Cp ligands (e.g., TMCP, C₅Me₅) improve thermal stability but reduce volatility, limiting their use in chemical vapor deposition (CVD) compared to β-diketonates like Tb(TMHD)₃ .
- Synthetic Accessibility: Mechanochemistry offers scalable routes for air-sensitive complexes, though purity control remains challenging .
- Comparative Reactivity : Tb(TMCP)₃ is expected to exhibit intermediate Lewis acidity between TbCp₃ and (C₅Me₅)₃Tb, influencing catalytic selectivity .
Q & A
Basic Question: What are the standard synthetic protocols for Tris(tetramethylcyclopentadienyl)terbium, and how do reaction conditions influence purity?
Methodological Answer:
Tris(tetramethylcyclopentadienyl)terbium is synthesized via ligand substitution reactions, typically involving terbium halides (e.g., TbCl₃) and tetramethylcyclopentadienyl ligands. Key steps include:
- Inert Atmosphere : Reactions must be conducted under argon or nitrogen to prevent oxidation of the terbium(III) center .
- Solvent Selection : Tetrahydrofuran (THF) or dimethoxyethane (DME) is used to stabilize intermediates, as seen in analogous lanthanide complexes (e.g., Tris(tetramethylcyclopentadienyl)neodymium) .
- Purification : Sublimation or recrystallization from toluene ensures ≥98% purity, critical for reproducible magnetic and spectroscopic studies .
Advanced Question: How can researchers resolve contradictions in magnetic susceptibility data for Tris(tetramethylcyclopentadienyl)terbium across different studies?
Methodological Answer:
Discrepancies often arise from:
- Sample Purity : Trace oxygen contamination can oxidize terbium(III), altering magnetic moments. Validate purity via X-ray crystallography and elemental analysis .
- Measurement Techniques : Compare SQUID magnetometry (low-temperature) vs. Evans method (solution-phase). Theoretical models (e.g., Crystal Field Theory) must account for ligand-field splitting differences between solid and solution states .
- Temperature Calibration : Ensure consistent cryostat protocols, as terbium’s high spin-orbit coupling amplifies temperature-dependent anisotropy .
Basic Question: What spectroscopic techniques are essential for characterizing Tris(tetramethylcyclopentadienyl)terbium?
Methodological Answer:
- UV-Vis-NIR Spectroscopy : Identifies f-f transitions (e.g., ⁷F₆ → ⁵D₄ at ~480 nm) and ligand-to-metal charge transfer bands. Baseline correction is critical due to weak molar absorptivity .
- EPR Spectroscopy : Detects paramagnetic terbium(III) centers at X-band frequencies (9–10 GHz), though silence at room temperature necessitates low-temperature measurements (<50 K) .
- FTIR : Confirms tetramethylcyclopentadienyl ligand coordination via C-H stretching modes (2800–3100 cm⁻¹) and ring deformation peaks .
Advanced Question: How does the steric bulk of tetramethylcyclopentadienyl ligands influence Tris(tetramethylcyclopentadienyl)terbium’s reactivity compared to smaller ligands?
Methodological Answer:
- Steric Hindrance : The bulky ligands reduce accessibility to the terbium center, suppressing ligand-exchange reactions. Comparative studies with less-substituted analogs (e.g., tris(cyclopentadienyl)terbium) show slower kinetics in oxidative addition reactions .
- Thermodynamic Stability : Larger ligands enhance stability against disproportionation, as evidenced by thermogravimetric analysis (TGA) showing decomposition temperatures >300°C .
- Computational Modeling : Density Functional Theory (DFT) simulations quantify ligand strain effects on frontier molecular orbitals, guiding catalyst design .
Basic Question: What theoretical frameworks guide the study of Tris(tetramethylcyclopentadienyl)terbium’s electronic structure?
Methodological Answer:
- Ligand Field Theory (LFT) : Explains splitting of terbium’s 4f orbitals under the ligand’s C₃v symmetry. Parameters (Δ, Racah) are derived from spectroscopic data .
- Magnetic Circular Dichroism (MCD) : Correlates experimental spectra with theoretical predictions to validate spin-orbit coupling constants .
- Ab Initio Methods : CASSCF calculations model multiconfigurational states, essential for predicting luminescence quantum yields .
Advanced Question: How can researchers design experiments to probe Tris(tetramethylcyclopentadienyl)terbium’s catalytic activity in small-molecule activation?
Methodological Answer:
- Substrate Scope : Test reactivity with N₂, CO₂, and H₂O under controlled pressures. Use in situ IR spectroscopy to monitor adduct formation .
- Isotopic Labeling : ¹⁸O or D₂O tracing clarifies mechanistic pathways in water oxidation studies .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .
Basic Question: What are the challenges in crystallizing Tris(tetramethylcyclopentadienyl)terbium, and how are they mitigated?
Methodological Answer:
- Crystal Packing : Bulky ligands hinder ordered lattice formation. Slow diffusion of hexane into a saturated toluene solution promotes single-crystal growth .
- Temperature Control : Cooling rates <1°C/hour reduce defects, as rapid cooling induces amorphous phases .
- Synchrotron X-ray : High-intensity sources resolve weak diffraction patterns from low-symmetry crystals .
Advanced Question: How do relativistic effects impact the electronic properties of Tris(tetramethylcyclopentadienyl)terbium compared to lighter lanthanides?
Methodological Answer:
- Spin-Orbit Coupling : Z² scaling increases relativistic effects in terbium (Z=65), red-shifting luminescence spectra vs. europium (Z=63). Time-dependent DFT with relativistic corrections (e.g., DKH Hamiltonian) quantifies these shifts .
- Magnetic Anisotropy : Single-molecule magnet (SMM) behavior is enhanced due to stronger spin-orbit interactions, measured via hysteresis loops in alternating current (AC) susceptibility .
Basic Question: What safety protocols are critical when handling Tris(tetramethylcyclopentadienyl)terbium?
Methodological Answer:
- Air Sensitivity : Use gloveboxes (<1 ppm O₂/H₂O) for storage and manipulation. Schlenk-line techniques prevent degradation .
- Toxicity Screening : Terbium compounds require MSDS-based risk assessments for neurotoxicity, as seen in analogous lanthanide complexes .
Advanced Question: How can machine learning optimize the synthesis of Tris(tetramethylcyclopentadienyl)terbium derivatives?
Methodological Answer:
- Data Curation : Compile reaction parameters (solvent, temperature, stoichiometry) and yields from historical studies (e.g., analogous cerium/neodymium complexes) .
- Neural Networks : Train models to predict optimal ligand-to-metal ratios, reducing trial-and-error experimentation .
- High-Throughput Screening : Robotic platforms automate parallel reactions, validated by in-line NMR or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
